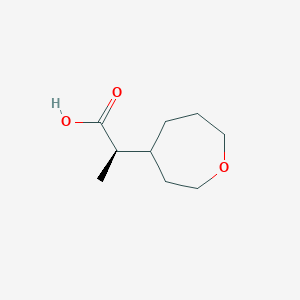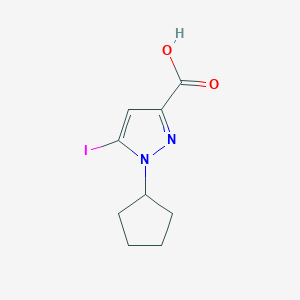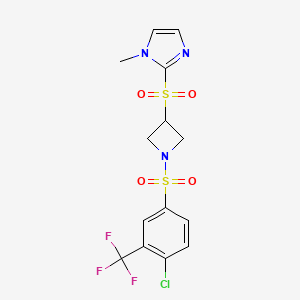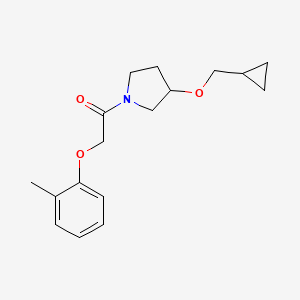
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including the use of bioisosteres to improve potency and selectivity. For instance, a bioisostere of an aldose reductase inhibitor was synthesized to enhance its in vitro inhibitory activity, which suggests that similar synthetic strategies could be applied to the compound of interest . Additionally, the synthesis of substituted ethanones often involves cyclization reactions and the use of specific reagents and conditions to achieve the desired structures .
Molecular Structure Analysis
The molecular structure of compounds similar to 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone has been characterized using various spectroscopic techniques. For example, X-ray diffraction (XRD) studies have been used to determine the crystal structure of a related methanone compound, which could provide a basis for understanding the crystallography of the compound . Furthermore, theoretical studies such as Density Functional Theory (DFT) have been employed to predict the molecular properties and behavior of related compounds .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the formation of intermolecular hydrogen bonds, as observed in the crystal structure analysis . Additionally, the synthesis of various substituted ethanones often involves reactions such as cyclization and the formation of oxadiazole rings, which can significantly alter the chemical properties and biological activities of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using a combination of experimental and theoretical methods. Spectroscopic techniques such as FTIR, FT-NMR, and UV-Visible spectroscopy have been used to characterize the compounds . Theoretical calculations have provided insights into the electronic properties, including HOMO and LUMO energies, molecular electrostatic potential maps, and thermodynamic properties . These studies can inform the prediction of the physical and chemical properties of 1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone.
Scientific Research Applications
Enantiomerically Pure Pyrrolidines Synthesis
Enantiomerically pure pyrrolidines have been synthesized via 1,3-dipolar cycloaddition reactions, demonstrating the significance of such structures in achieving high diastereo- and regioselectivity in organic synthesis. This method was applied to sugar enones derived from pentoses, showcasing the potential for synthesizing complex molecules with defined stereochemistry, which is relevant for pharmaceutical applications (Oliveira Udry, Repetto, & Varela, 2014).
Metal Complexes and Catalytic Activities
Research involving N,O-bidentate pyridyl functionalized alkoxy ligands to prepare magnesium and zinc complexes highlights the importance of such compounds in catalysis, particularly in polymerizations. These complexes showed differential activities based on the metal involved, indicating the role of structural variations in determining catalytic efficiency (Wang et al., 2012).
Catalytic Behavior of Metal Complexes
The synthesis and characterization of iron and cobalt dichloride complexes bearing similar structural motifs have been explored for their catalytic behavior toward ethylene reactivity. This demonstrates the utility of such compounds in industrial applications, such as the production of polymers (Sun et al., 2007).
Polyhydroxyalkylpyrrolidines as Inhibitors
The synthesis of enantiomeric polyhydroxyalkylpyrrolidines from cycloadducts obtained by 1,3-dipolar cycloaddition of azomethine ylides derived from natural amino acids highlights the exploration of pyrrolidine derivatives as potential biological inhibitors. Although the compounds showed no significant inhibitory activity at tested concentrations, this research underscores the ongoing efforts to find new bioactive molecules (Oliveira Udry, Repetto, Vega, & Varela, 2016).
Conducting Polymers Synthesis
The synthesis of conducting polymers based on pyrrole derivatives, including those with substituted benzene rings, demonstrates the application of such chemical structures in developing materials with electronic properties. These polymers showed good thermal stability and varied electrical conductivity based on the substituents, indicating their potential in electronic and optoelectronic devices (Pandule et al., 2014).
properties
IUPAC Name |
1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(2-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3/c1-13-4-2-3-5-16(13)21-12-17(19)18-9-8-15(10-18)20-11-14-6-7-14/h2-5,14-15H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMOZLLAWWKKJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCC(C2)OCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

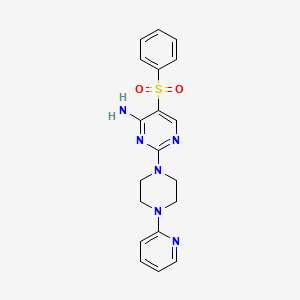
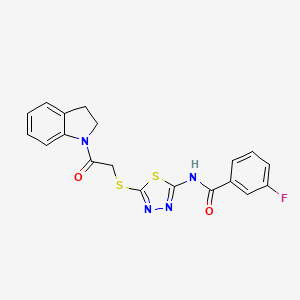
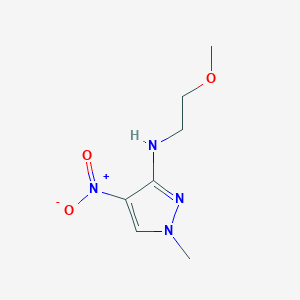
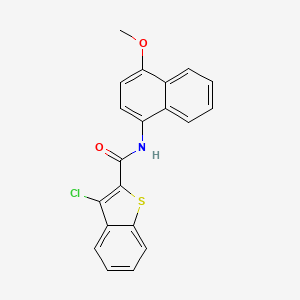

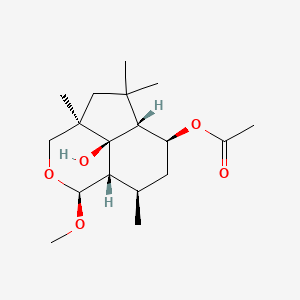
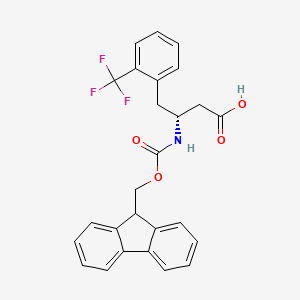
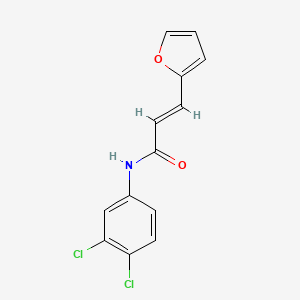
![2-[(3,4-Dichlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde](/img/structure/B2545311.png)

![(1R,5S)-1,5-Dimethyl-3-azabicyclo[3.2.0]heptane](/img/structure/B2545315.png)
